(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a hydroxy-methoxybenzylidene group, and a thioxothiazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-22-14-6-10(2-4-12(14)20)7-16-17(21)19(18(25)26-16)11-3-5-13-15(8-11)24-9-23-13/h2-8,20H,9H2,1H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMVOFCBJNZBB-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step processThe final step involves the formation of the thioxothiazolidinone ring under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated significant potential as anticancer agents. Various studies have highlighted their ability to inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in tumor progression, such as protein tyrosine kinases and carbonic anhydrases. These enzymes play critical roles in cell growth and differentiation, making them valuable targets for cancer therapy .
- Cytotoxicity Studies : Research indicates that thiazolidin-4-one derivatives possess potent cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating strong potential for therapeutic application .
Table 1: Cytotoxic Activity of Thiazolidin-4-One Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.37 |
| 2 | MCF-7 | 0.54 |
| 3 | HepG2 | 0.24 |
| 4 | HepG2 | 1.58 |
Enzyme Inhibition
Thiazolidin-4-one compounds are also being explored for their inhibitory effects on various enzymes linked to cancer and other diseases:
- Tyrosine Kinase Inhibitors : Some derivatives have shown potent inhibitory activity against multi-tyrosine kinases, including c-Met and Src, with IC50 values as low as 0.021 µmol/L. This suggests their potential use in targeting specific pathways involved in tumor growth .
Antimicrobial Properties
In addition to anticancer applications, thiazolidin-4-one derivatives exhibit notable antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated that certain thiazolidinone compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions on the phenyl group have shown high efficacy against E. coli and S. aureus .
Table 2: Antimicrobial Activity of Thiazolidinone Compounds
| Compound ID | Bacteria | Activity Index (%) |
|---|---|---|
| A | E. coli | 88.46 |
| B | S. aureus | 91.66 |
Other Pharmacological Activities
Thiazolidinone derivatives are being investigated for a variety of other biological activities:
- Anti-inflammatory Effects : Some compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Antioxidant Activity : Certain thiazolidinones exhibit antioxidant effects, contributing to their potential use in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of (5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers like PEEK.
Uniqueness
(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- CAS Number : 866154-20-3
- Structural Characteristics : The compound features a benzodioxole moiety and a thiazolidinone core, which are significant for its biological activities.
Antidiabetic Potential
Research highlights the antidiabetic properties of thiazolidinone derivatives, including our compound of interest. A study demonstrated that derivatives with similar structures exhibited potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The compound showed an IC50 value of approximately 0.85 µM against α-amylase, indicating strong potential as an antidiabetic agent .
Cytotoxicity Studies
Cytotoxicity assessments using MTS assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, it demonstrated significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . This selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism, such as α-amylase and possibly others related to diabetic pathways.
- Antioxidant Activity : Thiazolidinones are known to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in diabetic conditions.
- Regulation of Gene Expression : Some studies suggest that compounds with similar structures can modulate the expression of genes involved in metabolic regulation and apoptosis .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that administration of the compound led to significant reductions in blood glucose levels compared to controls. These findings support the potential use of this compound in managing diabetes .
Comparative Analysis with Other Compounds
A comparative study assessed the efficacy of various benzodioxole derivatives against α-amylase and other metabolic enzymes. The results indicated that our compound was among the most effective, showcasing its potential as a lead candidate for further development in diabetes treatment .
Data Table: Biological Activities Comparison
| Compound Name | IC50 (α-Amylase) | Cytotoxicity (Cancer Cell Lines) | Mechanism of Action |
|---|---|---|---|
| (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | 0.85 µM | 26–65 µM | Enzyme inhibition, Antioxidant |
| Compound IIa | 0.68 µM | >150 µM (normal cells) | Enzyme inhibition |
| Compound IId | N/A | Significant activity observed | Unknown |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation reactions : Formation of the thiazolidinone core via reaction of thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and acetic acid/DMF .
- Functionalization : Introduction of the benzodioxole and methoxyphenyl groups via Knoevenagel condensation or Schiff base formation. Solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used, with acid/base catalysts depending on the step .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for E/Z isomerism in the methylidene group .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in structurally analogous thiazolidinones .
Q. What preliminary biological activities have been reported?
- Anticancer potential : Inhibits protein kinases (e.g., tyrosine kinases) via interactions with ATP-binding domains, as observed in related thiazolidinones .
- Anti-inflammatory activity : Modulates COX-2 or NF-κB pathways, inferred from structural analogs with methoxyphenyl and benzodioxole moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve condensation efficiency .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. ethanol to balance reactivity and by-product formation .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and reaction time .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-based viability tests) .
- Purity validation : Re-evaluate compound purity via HPLC and elemental analysis to rule out impurities affecting activity .
- Structural analogs : Test derivatives with modified substituents (e.g., halogenation of the benzodioxole ring) to isolate structure-activity relationships (SAR) .
Q. What computational methods are suitable for studying target interactions?
- Molecular docking : Predict binding modes with kinases (e.g., EGFR) using AutoDock or Schrödinger .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories to assess binding free energy (e.g., GROMACS) .
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
Q. How can metabolic stability be evaluated in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via HPLC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Q. What strategies improve selectivity for specific molecular targets?
- SAR-driven modifications : Replace the 4-hydroxy-3-methoxyphenyl group with bioisosteres (e.g., 3-iodophenyl) to alter steric/electronic profiles .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors/donors using tools like PharmaGist .
- Selectivity assays : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Data Contradiction and Validation
Q. How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to assess bioavailability limitations .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites influencing in vivo outcomes .
- Tumor microenvironment models : Transition from 2D cell cultures to 3D spheroids or patient-derived xenografts (PDX) .
Methodological Resources
- Structural Data : Crystallographic coordinates (CCDC) for analogous compounds provide benchmark geometries .
- Synthetic Protocols : Detailed procedures for thiazolidinone synthesis in refluxing acetic acid/DMF .
- Computational Tools : COMSOL Multiphysics for reaction simulation and AI-driven optimization of synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
